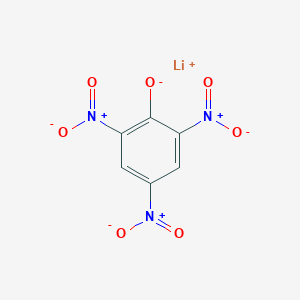![molecular formula C10H5Cl3N3NaO3S B101577 Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt CAS No. 19045-70-6](/img/structure/B101577.png)
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt, also known as TCMPS, is a synthetic compound that belongs to the family of sulfonic acids. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. TCMPS is a potent inhibitor of protein kinases, which makes it a valuable tool for studying the mechanism of action of these enzymes.
Wirkmechanismus
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which is necessary for its activity. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt is a selective inhibitor of protein kinases and does not affect other enzymes such as phosphatases.
Biochemische Und Physiologische Effekte
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt has been shown to inhibit various protein kinases such as c-Src, c-Abl, and EGFR. Inhibition of these enzymes has been associated with decreased cell proliferation and increased apoptosis in cancer cells. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt in lab experiments is its selectivity for protein kinases. This allows researchers to study the specific role of these enzymes in various cellular processes. Another advantage is the availability of Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt as a commercial reagent, which makes it easy to obtain and use in experiments. However, one limitation of Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt in scientific research. One direction is the development of new drugs that target protein kinases. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used as a starting point for the development of more potent and selective inhibitors of these enzymes. Another direction is the study of the role of protein kinases in various diseases such as cancer and neurodegenerative disorders. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used to identify new targets for drug development and to understand the mechanism of action of these enzymes in disease progression. Additionally, Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Synthesemethoden
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be synthesized by reacting 2,5,6-trichloro-4-pyrimidinylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt as a monosodium salt. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt is a valuable tool for scientific research due to its ability to inhibit protein kinases. Protein kinases are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of protein kinases is associated with various diseases such as cancer, diabetes, and neurodegenerative disorders. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used to study the mechanism of action of protein kinases and to develop new drugs that target these enzymes.
Eigenschaften
CAS-Nummer |
19045-70-6 |
|---|---|
Produktname |
Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt |
Molekularformel |
C10H5Cl3N3NaO3S |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
sodium;4-[(2,5,6-trichloropyrimidin-4-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C10H6Cl3N3O3S.Na/c11-7-8(12)15-10(13)16-9(7)14-5-1-3-6(4-2-5)20(17,18)19;/h1-4H,(H,14,15,16)(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
VTXOVTPXCSYGRN-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
19045-70-6 |
Synonyme |
4-[(2,5,6-Trichloro-4-pyrimidinyl)amino]benzenesulfonic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















